Diethyl 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Diethyl 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate: is a complex organic compound characterized by its molecular formula C18H18N2O4S. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of 2-aminothiophenol with α-halocarboxylic acids to form the benzothiazole ring.
Cyclization Reactions: Cyclization of appropriate precursors can lead to the formation of the dihydropyridine ring.
Esterification: The final step usually involves esterification to introduce the diethyl dicarboxylate groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This often requires the use of specialized reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the dihydropyridine ring to its corresponding pyridine derivative.
Reduction: Reduction reactions can reduce the pyridine ring to a dihydropyridine derivative.
Substitution Reactions: Substitution reactions can replace functional groups on the benzothiazole or dihydropyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyridine derivatives.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Substituted benzothiazoles and dihydropyridines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It exhibits biological activities such as antibacterial, antifungal, and anti-inflammatory properties. Medicine: Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Diethyl 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.
Comparison with Similar Compounds
Benzothiazole Derivatives: Other benzothiazole compounds with different substituents.
Dihydropyridine Derivatives: Compounds with similar dihydropyridine structures.
Properties
IUPAC Name |
diethyl 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-23-17(21)11-9-19-10-12(18(22)24-4-2)15(11)16-20-13-7-5-6-8-14(13)25-16/h5-10,15,19H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXBFMLSPPWGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1C2=NC3=CC=CC=C3S2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155064 | |
Record name | 3,5-Diethyl 4-(2-benzothiazolyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439092-53-2 | |
Record name | 3,5-Diethyl 4-(2-benzothiazolyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439092-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diethyl 4-(2-benzothiazolyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYL 4-(1,3-BENZOTHIAZOL-2-YL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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